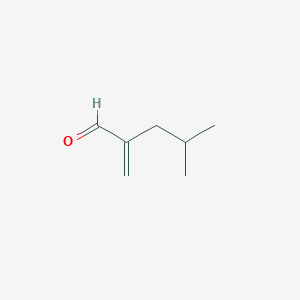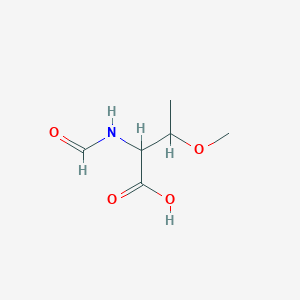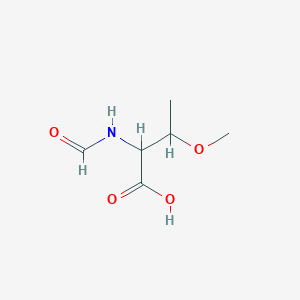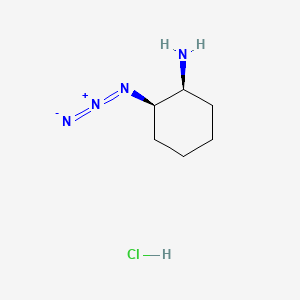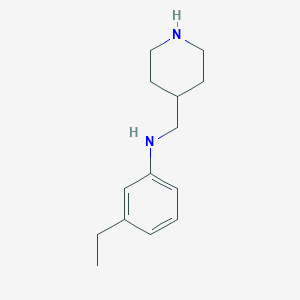
Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate is a compound with the following chemical structure:
CH3COOCH2CH2CH2CH(NH2)C(NH2)CH3
It belongs to the class of pyrazole derivatives, which are versatile scaffolds in organic synthesis and medicinal chemistry. Pyrazoles serve as starting materials for more complex heterocyclic systems and find applications in the pharmaceutical field .
Méthodes De Préparation
Synthetic Routes:: The synthesis of Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate involves the condensation of 3-amino-5-methylpyrazole with pentanoic acid (valeric acid) in the presence of a suitable coupling agent (e.g., DCC or EDC) and a base (e.g., triethylamine). The reaction proceeds through amide bond formation, resulting in the desired product.
Reaction Conditions::- Reactants: 3-amino-5-methylpyrazole, pentanoic acid, coupling agent, base
- Solvent: Organic solvent (e.g., dichloromethane or ethyl acetate)
- Temperature: Room temperature
- Workup: Filtration, solvent evaporation, and purification (e.g., column chromatography)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Analyse Des Réactions Chimiques
Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate can undergo various reactions, including:
Acid-Catalyzed Cyclization: The compound can cyclize to form pyrazolo [1,5-a]pyrimidines in acidic media.
Base-Catalyzed Cyclization: In basic conditions, it forms pyrazolo [3,4-b]pyrimidines.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Common reagents and conditions:
- Acidic cyclization: Use a strong acid (e.g., sulfuric acid).
- Basic cyclization: Use a strong base (e.g., sodium hydroxide).
- Substitution: Employ appropriate nucleophiles (e.g., alkyl halides).
Major products:
- Pyrazolo [1,5-a]pyrimidines and pyrazolo [3,4-b]pyrimidines.
Applications De Recherche Scientifique
Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate finds applications in:
Medicinal Chemistry: It may serve as a precursor for designing bioactive compounds.
Heterocyclic Synthesis: Researchers use it to construct more complex heterocycles.
Pharmaceutical Industry: It could be part of drug development.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects remains an active area of research. its structural features suggest potential interactions with biological targets, possibly affecting cellular processes.
Comparaison Avec Des Composés Similaires
While Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate is unique due to its specific substitution pattern, other related compounds include:
- 3-amino-5-methylpyrazole (a precursor)
- Pyrazolo [1,5-a]pyrimidines and pyrazolo [3,4-b]pyrimidines (formed from cyclization)
Propriétés
Numéro CAS |
90632-28-3 |
|---|---|
Formule moléculaire |
C9H15N3O2 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
methyl 5-(3-aminopyrazol-1-yl)pentanoate |
InChI |
InChI=1S/C9H15N3O2/c1-14-9(13)4-2-3-6-12-7-5-8(10)11-12/h5,7H,2-4,6H2,1H3,(H2,10,11) |
Clé InChI |
JHSNTIKPKSEUHI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCN1C=CC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


